4-Chloro-2,6-difluoro-N-hydroxybenZimidoyl chloride
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Overview
Description
4-Chloro-2,6-difluoro-N-hydroxybenZimidoyl chloride is a chemical compound with a complex structure that includes a benzene ring substituted with chlorine, fluorine, and a hydroxycarboximidoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-difluoro-N-hydroxybenZimidoyl chloride typically involves the reaction of 4-chloro-2,6-difluorobenzene with hydroxylamine hydrochloride in the presence of a base, followed by the addition of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-difluoro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to an amine.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to form the corresponding carboxylic acid
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted benzenes, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2,6-difluoro-N-hydroxybenZimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-difluoro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modifying the receptor’s conformation. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,6-difluorobenzene: Lacks the hydroxycarboximidoyl chloride group, making it less reactive in certain chemical reactions.
N-hydroxybenzenecarboximidoyl chloride: Does not have the chlorine and fluorine substitutions, resulting in different chemical properties and reactivity.
4-chloro-2,6-difluoro-N-hydroxybenzenecarboxamide: Similar structure but with an amide group instead of a chloride, leading to different biological activities .
Uniqueness
The unique combination of chlorine, fluorine, and hydroxycarboximidoyl chloride groups in 4-Chloro-2,6-difluoro-N-hydroxybenZimidoyl chloride imparts distinct chemical properties, such as increased reactivity and potential for forming diverse chemical derivatives. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1Z)-4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO/c8-3-1-4(10)6(5(11)2-3)7(9)12-13/h1-2,13H/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJMOJGMCQAYGP-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=NO)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)/C(=N/O)/Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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